molecular formula C16H16N2O B11859472 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinaldehyde

6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinaldehyde

Cat. No.: B11859472
M. Wt: 252.31 g/mol
InChI Key: RDFHKTIOWXZLFX-UHFFFAOYSA-N
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Description

6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinaldehyde is a complex organic compound that features a quinoline ring fused with a nicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinaldehyde typically involves multi-step organic reactions. One common method is the Castagnoli–Cushman reaction, which is used to synthesize derivatives of similar compounds . This reaction involves the condensation of an aldehyde with an amine in the presence of a catalyst under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinolin-1(2H)-one: Shares a similar quinoline structure but differs in functional groups.

    Quinoline-2-carboxaldehyde: Similar in having a quinoline ring with an aldehyde group but lacks the dihydroquinoline moiety.

Uniqueness

6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinaldehyde is unique due to its combined quinoline and nicotinaldehyde structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

6-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C16H16N2O/c1-12-14(11-19)8-9-16(17-12)18-10-4-6-13-5-2-3-7-15(13)18/h2-3,5,7-9,11H,4,6,10H2,1H3

InChI Key

RDFHKTIOWXZLFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCC3=CC=CC=C32)C=O

Origin of Product

United States

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